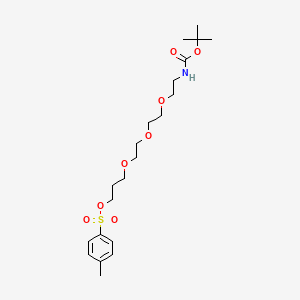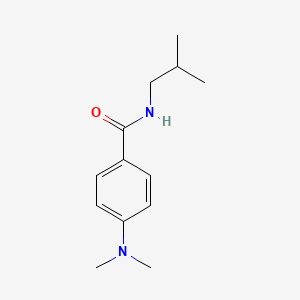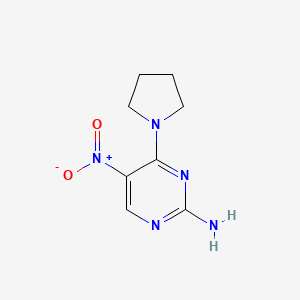
n-Allyl-2-(o-tolylthio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Allyl-2-(o-tolylthio)acetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is a thioamide derivative, characterized by the presence of an allyl group and an o-tolylthio moiety attached to an acetamide backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-Allyl-2-(o-tolylthio)acetamide typically involves the reaction of o-tolylthiol with an allyl halide in the presence of a base, followed by the acylation of the resulting product with an acetamide derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
n-Allyl-2-(o-tolylthio)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thioamide group to an amine or other reduced forms.
Substitution: The allyl group can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the specific reaction pathway and conditions employed.
Applications De Recherche Scientifique
Chemistry: It serves as a precursor for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound has shown potential in biological studies, particularly in the investigation of enzyme inhibition and protein interactions.
Medicine: Research has explored its potential as an anti-inflammatory and analgesic agent due to its ability to inhibit cyclooxygenase-2 (COX-2) activity.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of n-Allyl-2-(o-tolylthio)acetamide is believed to involve the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins, which are lipid mediators involved in inflammation, pain, and fever. By inhibiting COX-2 activity, the compound reduces the production of prostaglandins, leading to its anti-inflammatory and analgesic effects. Additionally, it has been shown to reduce the production of pro-inflammatory cytokines and the activity of nuclear factor-κB (NF-κB), further contributing to its anti-inflammatory properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
n-Allyl-2-(phenylthio)acetamide: This compound is structurally similar but contains a phenyl group instead of an o-tolyl group.
n-Allyl-2-(para-tolylsulfonyl)acetamide: This compound features a para-tolylsulfonyl group instead of an o-tolylthio group.
Uniqueness
n-Allyl-2-(o-tolylthio)acetamide is unique due to the presence of the o-tolylthio moiety, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C12H15NOS |
|---|---|
Poids moléculaire |
221.32 g/mol |
Nom IUPAC |
2-(2-methylphenyl)sulfanyl-N-prop-2-enylacetamide |
InChI |
InChI=1S/C12H15NOS/c1-3-8-13-12(14)9-15-11-7-5-4-6-10(11)2/h3-7H,1,8-9H2,2H3,(H,13,14) |
Clé InChI |
CKRXOEAGZVGVEW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1SCC(=O)NCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


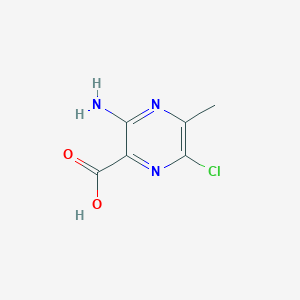


![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B14902999.png)
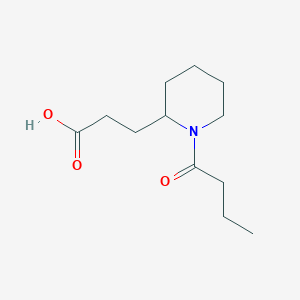
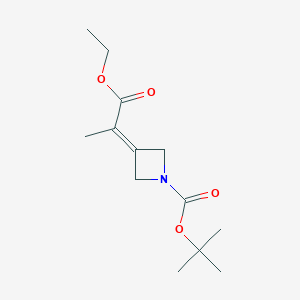
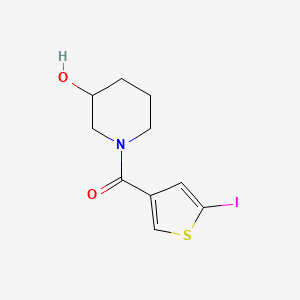
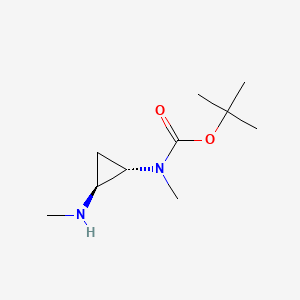
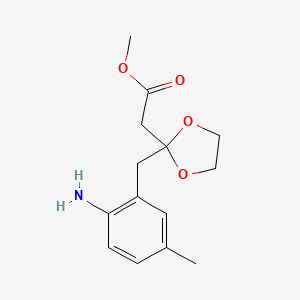
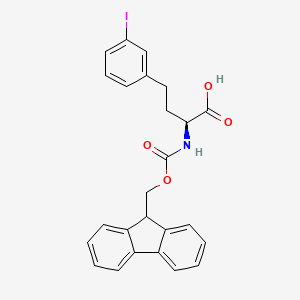
![2-Oxo-1,2-dihydrobenzo[cd]indole-6-carboxylic acid](/img/structure/B14903024.png)
